molecular formula C13H13NO3S B12524115 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- CAS No. 653568-72-0

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-

Cat. No.: B12524115
CAS No.: 653568-72-0
M. Wt: 263.31 g/mol
InChI Key: MOGMXOSOZINUAO-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-amino-4-arylthiazoles with various reagents to produce the desired compound .

Chemical Reactions Analysis

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting specific enzymes and receptors . This compound can modulate biochemical pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

What sets 4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]- apart is its unique structure, which allows for specific interactions with molecular targets, leading to its distinct biological activities.

Properties

CAS No.

653568-72-0

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-[2-[4-(methoxymethyl)phenyl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C13H13NO3S/c1-17-7-9-2-4-10(5-3-9)13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)

InChI Key

MOGMXOSOZINUAO-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O

Origin of Product

United States

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